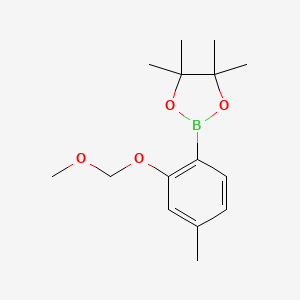

2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 517864-11-8

Cat. No.: VC3103248

Molecular Formula: C15H23BO4

Molecular Weight: 278.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 517864-11-8 |

|---|---|

| Molecular Formula | C15H23BO4 |

| Molecular Weight | 278.15 g/mol |

| IUPAC Name | 2-[2-(methoxymethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H23BO4/c1-11-7-8-12(13(9-11)18-10-17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3 |

| Standard InChI Key | OQVVCEWBVYAMDQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCOC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCOC |

Introduction

Chemical Identity and Nomenclature

The compound 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of arylboronic acid pinacol esters with an additional methoxymethyl (MOM) protecting group. It is characterized by several identifiers and synonyms in chemical databases and literature.

Primary Identifiers

The compound is registered in chemical databases with specific identifiers that uniquely define its structure and properties. The primary registry number associated with this compound is 517864-11-8, which serves as its CAS (Chemical Abstracts Service) number . In the PubChem database, it is assigned the identifier CID 72207481 . The compound was first added to the PubChem database on December 27, 2013, with recent modifications to its entry dated February 22, 2025 .

Systematic Nomenclature

The IUPAC systematic name for this compound is 2-[2-(methoxymethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which precisely describes its chemical structure according to standardized naming conventions . This systematic nomenclature follows the standard rules for naming organoboron compounds, specifying the key structural elements and their connectivity.

Synonyms and Alternative Names

Several alternative names and synonyms exist for this compound in chemical databases and literature:

-

(2-(Methoxymethoxy)-4-methylphenyl)boronic acid pinacol ester

-

2-(Methoxymethoxy)-4-methylphenylboronic acid pinacol ester

-

1,3,2-Dioxaborolane,2-[2-(methoxymethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-

These alternative names are used interchangeably in chemical catalogs and research literature, often with emphasis on different structural features or functional groups.

Molecular Structure and Properties

The molecular structure of 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of several distinct functional groups combined into a single molecule. Understanding these structural features is essential for predicting its chemical behavior and applications.

Molecular Formula and Weight

The compound has the molecular formula C₁₅H₂₃BO₄, which indicates its composition of 15 carbon atoms, 23 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . This corresponds to a calculated molecular weight of 278.15 g/mol . The structural elements include an aromatic ring with methyl and methoxymethoxy substituents, and a pinacol boronic ester moiety.

Structural Representation

The structure can be represented by various molecular descriptors that enable computational analysis and database searches. These include:

InChI: InChI=1S/C15H23BO4/c1-11-7-8-12(13(9-11)18-10-17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3

InChIKey: OQVVCEWBVYAMDQ-UHFFFAOYSA-N

SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCOC

These structural descriptors uniquely identify the compound and provide machine-readable representations of its chemical structure.

Functional Groups and Structural Elements

The compound contains several key functional groups:

-

Boronic Acid Pinacol Ester: The core functionality is the 1,3,2-dioxaborolane ring formed by the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This creates a tetramethyl-substituted cyclic boronate ester.

-

Methoxymethoxy (MOM) Group: A protecting group attached to the 2-position of the phenyl ring, consisting of -OCH₂OCH₃.

-

Methyl-substituted Phenyl Ring: The aromatic ring contains a methyl substituent at the 4-position, which influences the electronic properties of the system.

Table 1 summarizes the key molecular characteristics of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃BO₄ |

| Molecular Weight | 278.15 g/mol |

| CAS Number | 517864-11-8 |

| PubChem CID | 72207481 |

| InChIKey | OQVVCEWBVYAMDQ-UHFFFAOYSA-N |

| Functional Groups | Boronic acid pinacol ester, Methoxymethoxy group, Methyl-substituted phenyl |

Synthesis and Preparation

The synthesis of 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, including the protection of a phenolic hydroxyl group and formation of the boronic acid pinacol ester.

General Synthetic Routes

Based on analogous compounds in the literature, the synthesis likely follows a pathway involving:

-

Formation of the Boronic Acid: The starting material would typically be a suitably substituted aryl halide or triflate that undergoes metallation (often with n-BuLi or through a Grignard reaction) followed by treatment with a borate ester.

-

Pinacol Ester Formation: The resulting boronic acid can be converted to the pinacol ester by treatment with pinacol in the presence of a dehydrating agent like MgSO₄.

-

MOM Protection: The phenolic hydroxyl group is protected using methoxymethyl bromide (MOMBr) in the presence of a base like diisopropylethylamine (DIPEA).

Related Synthetic Procedures

Search results provide insight into related synthetic procedures that could be adapted for this compound. For example, the preparation of 2-(4-(Methoxymethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (S12), which is structurally related to our target compound, involves:

"MOMBr (0.7 mL, 1.07 g, 8.56 mmol) was slowly added to a stirred ice-cold solution of 4,4,5,5-tetramethyl-2-(2-methyl-4-hydroxyphenyl)-1,3,2-dioxaborolane (S11) (1.00 g, 4.27 mmol) and DIPEA (1.49 mL, 1.11 g, 8.55 mmol) in anhydrous CH₂Cl₂ (40 mL) under Ar."

This suggests that the MOM protection is typically performed after the formation of the boronic acid pinacol ester. The synthetic route for our target compound would likely follow a similar approach, with adjustments to the substitution pattern.

Alternative Preparation Methods

For similar boronic acid pinacol esters, literature describes the use of molecular sieves as an effective method for esterification:

"Following a literature procedure, a suspension of molecular sieves (4 Å) in a solution of boronic acid and pinacol in anhydrous Et₂O was stirred under Ar at ambient temperature for 18 hours. The reaction mixture was filtered, and the filter cake was washed with Et₂O."

This method provides a milder alternative to the dehydrating agent approach and could potentially be applied to the synthesis of our target compound.

Chemical Reactivity and Applications

The structure of 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggests several potential applications in organic synthesis, particularly in cross-coupling reactions and as a protected building block.

Cross-Coupling Reactions

The boronic acid pinacol ester functionality makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. These reactions allow the formation of new carbon-carbon bonds between the aryl group of the boronic ester and various electrophiles such as aryl halides or triflates.

From the search results, we see evidence of similar compounds being used in palladium-catalyzed reactions:

"Pd₂(dba)₃ (4.85 mg, 915.6 g/mol, 0.0042 mmol, 8.1 mol% Pd), PPh₃ (4.75 mg, 262 g/mol, 0.018 mmol, 8.3:1 P:Pd) and K₂CO₃ (10.89 mg, 138 g/mol, 0.079 mmol) were taken up in DME (1.0 g)."

This suggests that our target compound could be employed in similar coupling reactions, with the methoxymethoxy group providing orthogonal protection for subsequent functional group manipulations.

Protecting Group Strategy

The presence of the methoxymethoxy (MOM) protecting group is significant for several reasons:

-

Orthogonal Protection: The MOM group can be selectively removed under acidic conditions without affecting the boronic ester, allowing for sequential functionalization strategies.

-

Directing Effects: The protected phenol can influence the regioselectivity of further transformations on the aromatic ring.

-

Solubility: The MOM group often improves the solubility of aromatic compounds in organic solvents, facilitating reactions and purifications.

Structural Analogs and Related Compounds

Understanding the relationship between 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds provides context for its chemical behavior and applications.

Direct Structural Analogs

Several closely related compounds can be identified:

-

2-(4-(Methoxymethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (S12): This positional isomer has the MOM group at the 4-position instead of the 2-position, as mentioned in the search results .

-

4,4,5,5-Tetramethyl-2-(2-methyl-4-hydroxyphenyl)-1,3,2-dioxaborolane (S11): The unprotected phenol precursor to compound S12, which could also be a precursor to our target compound with different protection conditions .

Related Boronic Acid Pinacol Esters

The search results mention several other boronic acid pinacol esters that share structural similarities:

-

Methylboronic acid pinacolate ester: A simple alkyl boronic ester described in the search results .

-

Isopropylboronic acid pinacolate ester (7): Another alkyl boronic ester with a branched alkyl group .

-

Benzylboronic acid pinacolate ester (5): A related compound with a benzyl group attached to the boron .

Comparison of Properties

Table 2 provides a comparison of our target compound with related boronic acid pinacol esters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₅H₂₃BO₄ | 278.15 | MOM-protected phenol at 2-position, methyl at 4-position |

| 2-(4-(Methoxymethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₅H₂₃BO₄ | 278.15 | MOM-protected phenol at 4-position, methyl at 2-position |

| 4,4,5,5-Tetramethyl-2-(2-methyl-4-hydroxyphenyl)-1,3,2-dioxaborolane | C₁₃H₁₉BO₃ | 234.10 | Unprotected phenol, methyl substituent |

| Methylboronic acid pinacolate ester | C₇H₁₅BO₂ | 142.00 | Simple methyl substituent |

| Benzylboronic acid pinacolate ester | C₁₃H₁₉BO₂ | 218.10 | Benzyl substituent |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume